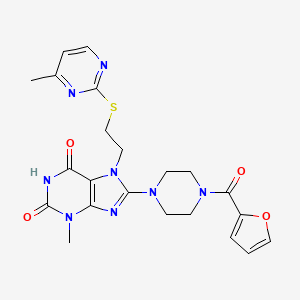

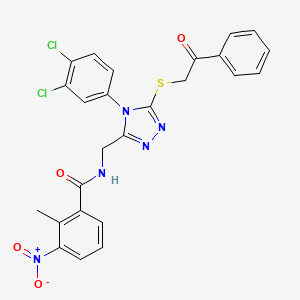

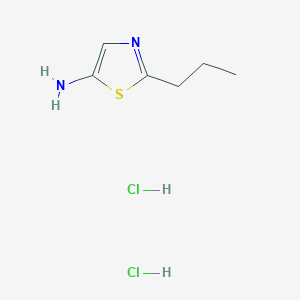

![molecular formula C20H17FN4O2S B2756355 2-(4-fluorobenzamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941967-95-9](/img/structure/B2756355.png)

2-(4-fluorobenzamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimicrobial and Antituberculosis Activity

A study by Jeankumar et al. (2013) explored the design and synthesis of Mycobacterium tuberculosis GyrB inhibitors, including a compound structurally related to 2-(4-fluorobenzamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide. This compound demonstrated promising activity against Mycobacterium smegmatis GyrB, Mycobacterium tuberculosis DNA gyrase, and exhibited antituberculosis activity, indicating its potential in treating tuberculosis infections (Jeankumar et al., 2013).

Anticancer Activity

Research by Hammam et al. (2005) involved the synthesis of fluoro-substituted benzo[b]pyran derivatives, closely related to the compound . These derivatives showed significant anticancer activity against lung, breast, and CNS cancer cell lines, suggesting potential applications in cancer therapy (Hammam et al., 2005).

Antibacterial Activity

A study by Asahina et al. (2008) on pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, which share a structural resemblance with the compound , demonstrated potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates. This suggests potential use of similar compounds in antibacterial therapies (Asahina et al., 2008).

Antiviral Drug Discovery

De Clercq (2009) reviewed antiviral drug discovery, highlighting the significance of compounds structurally related to the one . The review discussed the potential of such compounds in developing new treatments for viral infections, including dengue fever and HIV (De Clercq, 2009).

Molecular Structure Analysis

Saeed et al. (2010) conducted a study on a compound with a similar structure, focusing on its crystal X-ray diffraction structure and vibrational properties. This research provides insights into the molecular structure, which is crucial for understanding the compound's interactions and potential applications in various fields (Saeed et al., 2010).

Antimicrobial and Antitumor Studies

Xun-Zhong et al. (2020) investigated Zinc(II) complexes with pyridine thiazole derivatives, similar to the compound . Their studies revealed that these complexes exhibit significant antimicrobial and antitumor activities, suggesting their potential in developing new therapeutic agents (Xun-Zhong et al., 2020).

Mécanisme D'action

Target of Action

Thiazole compounds, in general, have been shown to exhibit protective effects against diabetes mellitus (dm) .

Mode of Action

It has been suggested that thiazole derivatives can ameliorate hyperglycemia, insulin sensitivity, lipid profile, and inflammatory and oxidative stress markers .

Biochemical Pathways

The compound appears to influence several biochemical pathways related to glucose metabolism, lipid metabolism, and inflammation. It has been shown to reverse increased levels of serum glucose, insulin, and Homeostatic Model Assessment for Insulin Resistance (HOMA-IR), as well as lipid and pro-inflammatory cytokines . It also seems to attenuate oxidative stress markers by increasing levels of glutathione (GSH), catalase (CAT), superoxide dismutase (SOD), and lowering the level of malondialdehyde (MDA) .

Pharmacokinetics

The compound’s effects on hyperglycemia, insulin sensitivity, and lipid profile were observed after administration for 4 weeks , suggesting it may have favorable pharmacokinetic properties.

Result of Action

The compound appears to have multiple effects at the molecular and cellular levels. It has been shown to reverse increased levels of several biochemical markers, suggesting it may improve insulin sensitivity and lipid profile . It also appears to protect against hepatic and renal injury, as indicated by the restoration of the levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), blood urea nitrogen (BUN), creatinine (CRE), and uric acid .

Action Environment

It’s worth noting that the compound was administered in an animal model of type 2 diabetes mellitus (t2dm), which was induced using streptozotocin . This suggests that the compound’s action may be influenced by the metabolic and physiological environment associated with this disease model.

Propriétés

IUPAC Name |

2-[(4-fluorobenzoyl)amino]-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O2S/c21-13-6-4-12(5-7-13)18(26)25-20-24-17-15(8-9-16(17)28-20)19(27)23-11-14-3-1-2-10-22-14/h1-7,10,15H,8-9,11H2,(H,23,27)(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVHRPSJKZLXSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C(=O)NCC3=CC=CC=N3)N=C(S2)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

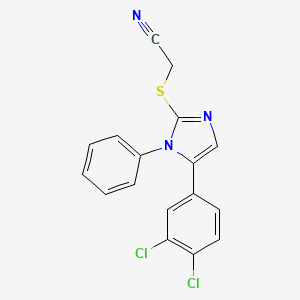

![3-amino-6-(3,4-dimethoxybenzyl)-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2756274.png)

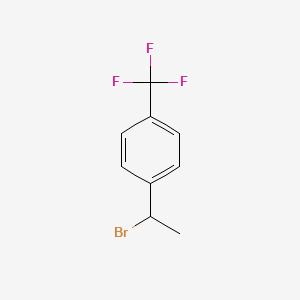

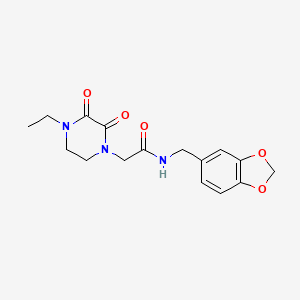

![6-Benzyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2756284.png)

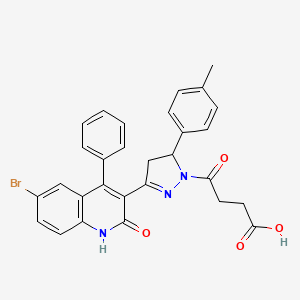

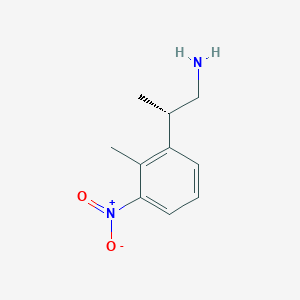

![2-Methyl-4-[methyl(pyridin-4-yl)amino]phenol](/img/structure/B2756287.png)

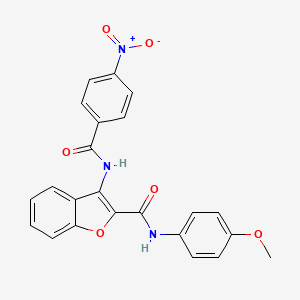

![N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2756289.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone](/img/structure/B2756291.png)